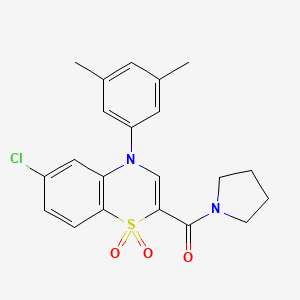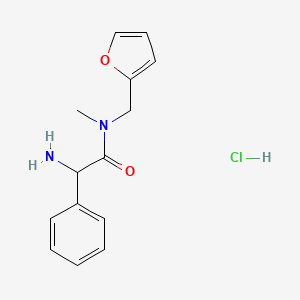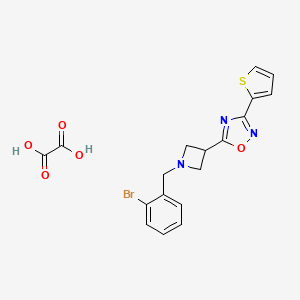
(3E,5E)-1-méthyl-3,5-bis(naphtalèn-1-ylméthylidène)pipéridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one is a useful research compound. Its molecular formula is C28H23NO and its molecular weight is 389.498. The purity is usually 95%.
BenchChem offers high-quality (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique de la (3E,5E)-1-méthyl-3,5-bis(naphtalèn-1-ylméthylidène)pipéridin-4-one :
Recherche anticancéreuse
Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber la croissance des cellules cancéreuses. Sa structure lui permet d’interagir avec les composants cellulaires qui sont essentiels à la prolifération des cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de nouveaux médicaments anticancéreux .
Activité antimicrobienne
Des études ont indiqué que la this compound présente des propriétés antimicrobiennes significatives. Elle a été testée contre diverses souches bactériennes et fongiques, montrant une efficacité dans l’inhibition de leur croissance. Cela en fait un composé précieux dans le développement de nouveaux antibiotiques .
Propriétés antioxydantes
Le composé s’est avéré posséder de fortes propriétés antioxydantes. Il peut neutraliser les radicaux libres, protégeant ainsi les cellules du stress oxydatif. Cette application est particulièrement pertinente dans le domaine de la neuroprotection et dans le développement de traitements pour les maladies causées par les dommages oxydatifs .
Applications anti-inflammatoires
La recherche a démontré que ce composé peut réduire l’inflammation en inhibant la production de cytokines pro-inflammatoires. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires, qui pourraient être utilisés pour traiter des affections telles que l’arthrite et d’autres maladies inflammatoires .
Effets neuroprotecteurs
En raison de ses propriétés antioxydantes et anti-inflammatoires, la this compound est étudiée pour ses effets neuroprotecteurs. Elle a le potentiel de protéger les neurones des dommages causés par le stress oxydatif et l’inflammation, ce qui est crucial dans le traitement des maladies neurodégénératives comme Alzheimer et Parkinson .
Recherche antivirale
Le composé s’est montré prometteur dans la recherche antivirale. Il a été testé contre divers virus et a démontré la capacité d’inhiber la réplication virale. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antiviraux .
Thérapie photodynamique
Dans le domaine de la thérapie photodynamique, la this compound peut être utilisée comme photosensibilisateur. Lorsqu’elle est exposée à la lumière, elle produit des espèces réactives de l’oxygène qui peuvent tuer les cellules cancéreuses ou les agents pathogènes. Cette application est particulièrement utile dans le traitement des infections localisées et des cancers .
Science des matériaux
Au-delà des applications biologiques, ce composé est également étudié dans le domaine de la science des matériaux. Ses propriétés structurelles uniques le rendent adapté à une utilisation dans le développement de nouveaux matériaux dotés de propriétés électroniques, optiques ou mécaniques spécifiques .
Propriétés
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJFAJIJMSAON-MUPYBJATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)



![N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2492664.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)
![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2492667.png)
